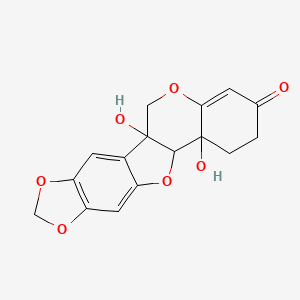

Pterocarpadiol C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C16H14O7 |

|---|---|

Molekulargewicht |

318.28 g/mol |

IUPAC-Name |

1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one |

InChI |

InChI=1S/C16H14O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h3-5,14,18-19H,1-2,6-7H2 |

InChI-Schlüssel |

UQXCWJTUYMGOHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the chemical structure of Pterocarpadiol C?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, spectroscopic properties, and isolation of Pterocarpadiol C. While direct biological activity for this compound has not yet been reported, this document also explores its potential therapeutic relevance based on its chemical class and proposes a hypothetical mechanism of action.

Core Chemical Information

This compound is a rare isoflavonoid (B1168493) belonging to the 6a,11b-dihydroxypterocarpan class.[1][2] It was first isolated from the twigs and leaves of the plant Derris robusta.[1][3] Its molecular formula has been established as C₁₆H₁₄O₇ through high-resolution electrospray ionization mass spectrometry (HRESIMS).[1]

| Property | Value |

| IUPAC Name | (1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-2,4(8),9,17-tetraen-16-one |

| Molecular Formula | C₁₆H₁₄O₇ |

| Molecular Weight | 318.28 g/mol |

| CAS Number | 2055882-22-7 |

| SMILES | C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |

| Structural Class | 6a,11b-Dihydroxypterocarpan |

Structural Elucidation and Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and HRESIMS. The key quantitative data is summarized below.

2.1. Mass Spectrometry

High-resolution mass spectrometry was crucial in establishing the molecular formula of this compound.

| Parameter | Value |

| Ionization Mode | ESI (positive) |

| Measured m/z | 341.0620 [M+Na]⁺ |

| Calculated m/z | 341.0632 for C₁₆H₁₄O₇Na |

2.2. Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 1 | 196.5 | - |

| 2 | 129.2 | 6.83 (1H, d, 10.0) |

| 3 | 145.8 | 6.09 (1H, d, 10.0) |

| 4 | 40.8 | 2.64 (1H, td, 13.9, 4.5, Hβ) 2.03 (1H, ddd, 13.9, 5.0, 2.0, Hα) |

| 4a | 102.7 | - |

| 6 | 68.6 | 4.68 (1H, d, 10.0, Hα) 4.39 (1H, d, 10.6, Hβ) |

| 6a | 92.5 | - |

| 6b | 158.4 | - |

| 7 | 104.2 | 6.56 (1H, dd, 8.0, 2.0) |

| 8 | 110.1 | 6.81 (1H, d, 8.0) |

| 9 | 143.5 | - |

| 10 | 147.2 | - |

| 10a | 116.5 | - |

| 11a | 49.3 | 4.73 (1H, s) |

| 11b | 87.8 | - |

| OCH₂O | 101.2 | 5.91 (1H, d, 1.0) 5.89 (1H, d, 1.0) |

Data sourced from the primary literature on the isolation of Pterocarpadiols A-D.

Experimental Protocols

3.1. Isolation of this compound

The following protocol outlines the general procedure for the isolation of this compound from Derris robusta.

-

Extraction: The air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned sequentially with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.

-

Chromatography:

-

The ethyl acetate fraction, which contains this compound, is subjected to column chromatography on a silica (B1680970) gel column.

-

Elution is performed using a gradient of chloroform-methanol.

-

Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (TLC) to yield pure this compound.

-

3.2. Structure Elucidation Methodology

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra are recorded on a Bruker spectrometer. Chemical shifts are referenced to the solvent signals (DMSO-d₆).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) are obtained on a mass spectrometer (e.g., Shimadzu LC-IT-TOF) to determine the precise mass and molecular formula.

Biological Activity and Potential Signaling Pathways

As of this writing, there is a notable absence of published studies investigating the specific biological or pharmacological activities of this compound. However, the broader chemical class of pterocarpans is known to possess a range of biological properties, including significant anti-inflammatory effects.

Many isoflavonoids and pterocarpans exert their anti-inflammatory effects by modulating key signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

4.1. Hypothetical Anti-Inflammatory Mechanism of Action

Based on the known activities of related pterocarpans, it is hypothesized that this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes (e.g., COX-2, iNOS, and various cytokines).

A potential mechanism for this compound would be the inhibition of IKK activation or the prevention of IκBα phosphorylation, thereby keeping NF-κB inactive in the cytoplasm and suppressing the inflammatory cascade.

Future Directions

The unique 6a,11b-dihydroxylation pattern of this compound makes it a compound of significant interest for further investigation. Future research should focus on:

-

Bioactivity Screening: Comprehensive screening of this compound against various cancer cell lines and in models of inflammation, microbial infection, and oxidative stress.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Synthetic Approaches: Development of synthetic or semi-synthetic routes to produce this compound and its analogs to enable more extensive biological evaluation.

This document serves as a foundational resource for researchers interested in the chemistry and potential pharmacology of this compound.

References

- 1. Pterostilbene reduces endothelial cell apoptosis by regulation of the Nrf2-mediated TLR-4/MyD88/NF-κB pathway in a rat model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways [mdpi.com]

Pterocarpadiol C: A Technical Guide to Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids, that has been isolated from plant sources.[1][2] This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and spectroscopic data of this compound. The information is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Natural Sources

The primary natural source of this compound identified to date is Derris robusta, a plant belonging to the Fabaceae family.[3] The compound has been successfully isolated from the twigs and leaves of this plant.[3][4] While the Pterocarpus genus is known for producing other pterocarpans, this compound has been specifically reported from Derris robusta.

Isolation and Purification

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is based on established methodologies for the isolation of this compound.

Experimental Protocols

1. Plant Material Preparation and Extraction:

-

Collection and Preparation: The twigs and leaves of Derris robusta are collected and air-dried. The dried plant material is then powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material (e.g., 12.0 kg) is extracted with 95% ethanol (B145695) at room temperature. This process is typically carried out by maceration, where the plant material is soaked in the solvent for an extended period with occasional agitation. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude residue (e.g., approximately 870 g).

2. Fractionation:

-

The crude ethanol extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity.

-

A common sequence involves successive partitioning with petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their solubility, with this compound typically concentrating in the ethyl acetate fraction.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) to separate the components based on their affinity for the stationary phase.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column.

-

Preparative Thin-Layer Chromatography (pTLC): Final purification is often achieved using preparative thin-layer chromatography to yield pure this compound.

Workflow for Isolation and Purification of this compound

References

Biosynthesis of Pterocarpadiol C in Derris robusta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan isolated from the plant Derris robusta. This document details the current understanding of the enzymatic steps leading to the formation of the pterocarpan (B192222) core and the subsequent oxidative modifications. It includes detailed experimental protocols for the isolation of this compound and for the characterization of key biosynthetic enzymes, presented with the aim of facilitating further research and potential biotechnological applications.

Introduction to Pterocarpans and this compound

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, known for their wide range of biological activities, including antimicrobial and insecticidal properties.[1] They are predominantly found in the Leguminosae (Fabaceae) family, where they often function as phytoalexins, compounds synthesized by plants in response to pathogen attack. Derris robusta, a member of this family, has been shown to produce a variety of isoflavonoids, including the unique 6a,11b-dihydroxypterocarpans, Pterocarpadiols A-D.[2][3] this compound is one of these rare metabolites, distinguished by hydroxyl groups at both the 6a and 11b positions of the pterocarpan skeleton.[2] Understanding its biosynthesis is crucial for harnessing its potential therapeutic properties.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is not fully elucidated in Derris robusta. However, based on the well-established general pterocarpan biosynthetic pathway in legumes, a putative pathway can be proposed.[4] This pathway begins with the general phenylpropanoid pathway, leading to the formation of the isoflavonoid (B1168493) backbone, which is then cyclized and subsequently hydroxylated to yield this compound.

The overall proposed pathway can be visualized as follows:

Caption: Proposed biosynthetic pathway of this compound in Derris robusta.

Formation of the Isoflavonoid Precursor

The biosynthesis initiates from the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the general phenylpropanoid pathway. A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), are involved in this initial phase.

The first committed step in isoflavonoid biosynthesis is the formation of a chalcone, catalyzed by chalcone synthase (CHS) . This is followed by the action of chalcone isomerase (CHI) and isoflavone synthase (IFS) , a key cytochrome P450 enzyme, to produce the isoflavone scaffold. Subsequent reduction steps catalyzed by isoflavone reductase (IFR) and vestitone reductase (VR) lead to the formation of a 2'-hydroxyisoflavanol intermediate, such as 7,2'-dihydroxy-4'-methoxyisoflavanol.

Pterocarpan Ring Formation

The final ring closure to form the characteristic tetracyclic pterocarpan structure is catalyzed by pterocarpan synthase (PTS) , an enzyme identified as a dirigent domain-containing protein with isoflavanol dehydratase activity. This crucial step establishes the stereochemistry of the pterocarpan core. Depending on the specific isoflavone precursor, different pterocarpans, such as medicarpin (B1676140) or maackiain, are formed.

Hydroxylation to this compound (Putative)

The final steps in the biosynthesis of this compound involve two hydroxylation events at the 6a and 11b positions of the pterocarpan skeleton. These reactions are likely catalyzed by cytochrome P450 monooxygenases (P450s), which are well-known for their role in the oxidative modification of secondary metabolites.

-

6a-Hydroxylation: A likely candidate for this step is an enzyme homologous to the dihydroxypterocarpan 6a-hydroxylase (D6aH) , a cytochrome P450 enzyme (CYP93A1) that has been characterized in soybean. This enzyme is known to specifically catalyze the hydroxylation of the 6a position of dihydroxypterocarpan.

-

11b-Hydroxylation: The enzyme responsible for the 11b-hydroxylation of the pterocarpan core in Derris robusta has not yet been identified. It is hypothesized to be another specific cytochrome P450 monooxygenase. The identification and characterization of this enzyme would be a significant advancement in understanding the biosynthesis of this rare class of compounds.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthesis of this compound in Derris robusta. However, data from related pathways in other species can provide a reference point for future studies. The following table summarizes representative quantitative data for key enzyme types in pterocarpan biosynthesis.

| Enzyme Class | Representative Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Isoflavone Reductase | IFR | Medicago sativa | 2'-Hydroxyformononetin | 1.5 | 0.23 | |

| Pterocarpan Synthase | GePTS1 | Glycyrrhiza echinata | (3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol | 18.2 | 0.17 | |

| Dihydroxypterocarpan 6a-Hydroxylase | CYP93A1 | Glycine max | (-)-3,9-Dihydroxypterocarpan | ~5 | N/A |

Note: N/A indicates that the data was not available in the cited literature. This table is intended to be illustrative of the types of quantitative data that are valuable for characterizing biosynthetic pathways.

Experimental Protocols

Isolation of this compound from Derris robusta

The following protocol is adapted from the published method for the isolation of Pterocarpadiols A-D from the twigs and leaves of Derris robusta.

Workflow for Isolation of this compound

Caption: Experimental workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction:

-

Air-dry and powder the twigs and leaves of Derris robusta.

-

Extract the powdered plant material (e.g., 12.0 kg) with 95% ethanol (B145695) at room temperature.

-

Remove the solvent under reduced pressure to obtain the crude extract (e.g., ~870 g).

-

-

Initial Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute successively with a petroleum ether (PE)/acetone gradient, followed by methanol, to yield multiple fractions (e.g., Fractions A-I).

-

-

Purification of Target Fraction:

-

The fraction containing this compound (e.g., Fraction F, eluted with PE/acetone 1:1) is further purified.

-

Apply Fraction F to a Sephadex LH-20 column and elute with a suitable solvent system (e.g., CHCl3/MeOH 1:1) to obtain subfractions (e.g., F1-F4).

-

-

Final Isolation:

-

The subfraction containing this compound (e.g., F3) is subjected to preparative thin-layer chromatography (TLC) using a solvent system such as PE/acetone (3:2) to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound should be confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Characterization of Putative Hydroxylases

The following is a general protocol for the identification and characterization of the cytochrome P450 enzymes potentially involved in the 6a- and 11b-hydroxylation of the pterocarpan core.

Workflow for Hydroxylase Characterization

Caption: Workflow for the characterization of putative pterocarpan hydroxylases.

Detailed Methodology:

-

Candidate Gene Identification:

-

Extract total RNA from Derris robusta tissues where pterocarpan biosynthesis is active (e.g., elicited cell cultures or pathogen-infected leaves).

-

Synthesize cDNA.

-

Use degenerate primers designed from conserved regions of known isoflavonoid hydroxylases (e.g., CYP93A family) to amplify candidate P450 genes via PCR. Alternatively, perform transcriptomic analysis (RNA-seq) to identify upregulated P450 genes upon elicitation.

-

-

Heterologous Expression:

-

Clone the full-length cDNA of the candidate P450s into a suitable expression vector (e.g., a yeast expression vector).

-

Transform the expression construct into a host organism such as Saccharomyces cerevisiae that co-expresses a cytochrome P450 reductase (CPR), which is essential for P450 activity.

-

-

Enzyme Assays:

-

Prepare microsomes from the recombinant yeast cells.

-

Perform in vitro enzyme assays by incubating the microsomes with the pterocarpan precursor (e.g., medicarpin or maackiain) in the presence of NADPH.

-

Terminate the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Identification and Quantification:

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated pterocarpan products by comparing their retention times and mass spectra with authentic standards (if available) or by structural elucidation.

-

For quantitative analysis, use a calibrated HPLC method to determine the amount of product formed and calculate enzyme activity.

-

-

Enzyme Kinetics:

-

Determine the kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Conclusion and Future Directions

The biosynthesis of this compound in Derris robusta represents a fascinating example of the chemical diversity generated by the isoflavonoid pathway in legumes. While the core pathway leading to the pterocarpan skeleton is relatively well understood, the specific enzymes responsible for the final dihydroxylation steps in D. robusta remain to be elucidated. The identification and characterization of the putative 6a- and 11b-hydroxylases, likely belonging to the cytochrome P450 family, are key future research goals. The experimental protocols outlined in this guide provide a framework for achieving this. A complete understanding of the biosynthetic pathway of this compound will not only contribute to our fundamental knowledge of plant secondary metabolism but also open up possibilities for its biotechnological production, enabling further investigation of its pharmacological potential.

References

- 1. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derris robusta| BioCrick [biocrick.com]

- 4. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Pterocarpadiol C: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development professionals.

This compound has been isolated from the plant species Derris robusta, a member of the Fabaceae family.[1] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]

High-Resolution Mass Spectrometry (HRESIMS)

High-resolution mass spectrometry established the molecular formula of this compound as C₁₆H₁₄O₇.[2] The positive-ion HRESIMS showed an adduct ion at m/z 341.0620 [M+Na]⁺, which corresponds to the calculated value for C₁₆H₁₄O₇Na (341.0632).[3]

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄O₇ |

| Ionization Mode | ESI (positive) |

| m/z | 341.0620 [M+Na]⁺ |

| Calculated m/z | 341.0632 for C₁₆H₁₄O₇Na |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆.[2] The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data (DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1β | 2.43 | td | 14.1, 4.5 |

| 1α | 1.93 | ddd | 14.1, 4.9, 2.8 |

| 2α | 2.65 | ddd | 16.0, 14.1, 4.9 |

| 4 | 5.22 | s | |

| 6α | 4.28 | d | 10.0 |

| 10 | 6.49 | s | |

| 11a | 4.44 | s | |

| OCH₂O | 5.93, 5.94 | s, s | |

| OH-11b | 6.27 | s |

¹³C NMR Spectroscopic Data (DMSO-d₆)

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 31.2 | 7 | 156.0 |

| 2 | 38.3 | 8 | 104.3 |

| 3 | 195.0 | 9 | 164.1 |

| 4 | 107.5 | 10 | 94.6 |

| 4a | 107.5 | 11a | 56.0 |

| 6 | 78.1 | 11b | 107.5 |

| 6a | 78.1 | OCH₂O | 101.5 |

Experimental Protocols

Extraction and Isolation

The isolation of this compound from Derris robusta involves a multi-step process:

-

Extraction : The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.

-

Fractionation : The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Chromatography : The ethyl acetate fraction, which contained the compounds of interest, was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Further purification was achieved using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of the isolated compound was performed using the following spectroscopic methods:

-

NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Shimadzu LC-IT-TOF mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Unveiling the Stereochemistry of Pterocarpadiol C: A Technical Guide to its cis-Fused Core

Authored for Researchers, Scientists, and Drug Development Professionals

Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta, presents a unique stereochemical landscape centered around its characteristic cis-fused B/C ring junction.[1][2] This in-depth technical guide provides a comprehensive analysis of the stereochemistry of this compound, detailing the experimental methodologies and spectroscopic data that underpin its structural elucidation. This document is intended to serve as a critical resource for professionals in natural product chemistry, medicinal chemistry, and drug development.

Core Structural Features and Spectroscopic Data

This compound possesses the molecular formula C₁₆H₁₄O₇, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2] The structure features a tetracyclic pterocarpan (B192222) skeleton with hydroxyl groups at the 6a and 11b positions, a distinctive feature within this class of isoflavonoids.[2] The structural elucidation was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and HRESIMS.[1]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained for this compound, recorded in DMSO-d₆.

Table 1: HRESIMS and Optical Rotation Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄O₇ |

| HRESIMS (m/z) [M+Na]⁺ | 341.0620 (Calculated: 341.0632) |

| Optical Rotation [α]²³D | -507.0 (c 0.2, MeOH) |

Table 2: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1β | 2.43 | td | 14.1, 4.5 |

| 1α | 1.93 | ddd | 14.1, 4.9, 2.8 |

| 2α | 2.65 | ddd | 16.0, 14.1, 4.9 |

| 4 | 5.22 | s | |

| 6α | 4.49 | d | 10.0 |

| 6β | 4.28 | d | 10.0 |

| 10 | 6.49 | s | |

| 11a | 4.44 | s | |

| 8,9-OCH₂O- | 5.94, 5.93 | s, s | |

| 6a-OH | 6.77 | s | |

| 11b-OH | 6.27 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | δ (ppm) | Type |

| 1 | 31.0 | CH₂ |

| 2 | 28.5 | CH₂ |

| 3 | 170.8 | C |

| 4 | 107.5 | CH |

| 4a | 104.9 | C |

| 6 | 68.9 | CH₂ |

| 6a | 78.1 | C |

| 6b | 114.7 | C |

| 7 | 158.5 | C |

| 8 | 140.6 | C |

| 9 | 146.9 | C |

| 10 | 98.4 | CH |

| 10a | 155.8 | C |

| 11a | 89.9 | CH |

| 11b | 91.9 | C |

| 8,9-OCH₂O- | 101.4 | CH₂ |

Elucidation of the cis-Fused Stereochemistry

The relative stereochemistry of this compound, particularly the cis-fusion of the B and C rings, was unequivocally established through Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments. This technique identifies protons that are close in space, providing crucial insights into the three-dimensional structure of the molecule.

Key ROESY Correlations

The determination of the cis-fusion hinges on the observation of key ROESY correlations between the protons of the hydroxyl groups at positions 6a and 11b, and the proton at position 11a. The presence of these through-space interactions indicates that these protons are on the same face of the molecule, confirming the cis relationship between the B and C rings.

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, as detailed below.

Extraction and Isolation

-

Extraction: The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Chromatography: The ethyl acetate fraction, which contained this compound, was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Further purification was achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the solvent signals of DMSO-d₆.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Shimadzu LC-IT-TOF mass spectrometer to determine the accurate mass and molecular formula.

Workflow and Logic

The structural elucidation of this compound followed a logical progression from isolation to detailed spectroscopic analysis.

References

Pterocarpadiol C: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Pterocarpadiol C in common laboratory solvents. Due to the limited publicly available physicochemical data for this rare 6a,11b-dihydroxypterocarpan, this document emphasizes a systematic approach to determining these critical parameters. Adherence to the protocols outlined herein will enable researchers to generate reliable data to support formulation development, bioactivity screening, and preclinical studies.

This compound, isolated from plants of the Derris genus, belongs to the pterocarpan (B192222) class of isoflavonoids.[1] Like many hydrophobic polyphenolic compounds, this compound is anticipated to have poor aqueous solubility, a significant challenge for achieving adequate bioavailability in in vivo studies.[2] A thorough understanding of its solubility and stability is therefore paramount for advancing its research and development.

Section 1: Solubility of this compound

A precise understanding of a compound's solubility in various solvents is fundamental for the design of analytical methods, formulation development, and in vitro assays.

Qualitative Solubility Profile

Based on available technical data sheets, this compound is soluble in a range of organic solvents. This qualitative information provides a starting point for solvent selection in experimental protocols.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Table 1: Qualitative Solubility of this compound in Common Organic Solvents.

Quantitative Solubility Determination

To date, specific quantitative solubility data for this compound in common laboratory solvents has not been widely published. Researchers are encouraged to determine this data empirically. The following table provides a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol (B129727) | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC-UV | ||

| Propylene Glycol (PG) | 25 | HPLC-UV |

Table 2: Template for Quantitative Solubility Data of this compound.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the quantitative solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 or 0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a microcentrifuge tube.

-

Add a known volume (e.g., 1 mL) of the selected solvent to the tube.

-

Vigorously vortex the mixture for 1-2 minutes.

-

Place the tubes on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining micro-particulates.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered supernatant with an appropriate solvent compatible with the HPLC mobile phase.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method. A standard calibration curve of this compound should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the quantified concentration by the dilution factor.

-

The following diagram illustrates the workflow for determining the solubility of this compound.

Section 2: Stability of this compound

Assessing the chemical stability of this compound is critical for defining appropriate storage conditions, predicting shelf-life, and ensuring the integrity of experimental results. Stability-indicating methods are essential for distinguishing the intact compound from its degradation products.

Factors Affecting Stability

The stability of this compound can be influenced by several factors, including:

-

pH: Hydrolysis can occur at acidic or basic pH.

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: Photodegradation can occur upon exposure to UV or visible light.

-

Oxidation: The presence of oxidizing agents can lead to degradation.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of developing and validating a stability-indicating analytical method.[3][4] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.[4] The goal is to generate potential degradation products and ensure the analytical method can effectively separate them from the parent compound. The International Conference on Harmonisation (ICH) guidelines recommend stress conditions such as acid/base hydrolysis, oxidation, and photolysis.

Template for Stability Data

The following table can be used to document the stability of this compound under various stress conditions.

| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Observations (e.g., new peaks in chromatogram) |

| 0.1 M HCl | 24 | 60 | ||

| 0.1 M NaOH | 24 | 60 | ||

| 3% H₂O₂ | 24 | 25 | ||

| Heat (Solid State) | 48 | 80 | ||

| Photostability (UV/Vis) | 24 | 25 |

Table 3: Template for Forced Degradation Stability Data of this compound.

Experimental Protocol for a Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and develop a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Temperature-controlled oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Incubate at an elevated temperature.

-

Withdraw samples at specified time points, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Store both a solid sample and a solution of this compound in a temperature-controlled oven (e.g., 80°C).

-

Analyze samples at specified time points.

-

-

Photostability:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Analyze samples at specified time points. A control sample should be kept in the dark.

-

-

HPLC Analysis:

-

Analyze all stressed samples using an HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks. A gradient elution method is often required.

-

Peak purity analysis using a PDA detector is recommended to ensure the parent peak is not co-eluting with any degradants.

-

The following diagram illustrates a general workflow for a forced degradation study.

Section 3: Signaling Pathways

While the specific mechanism of action for this compound is not yet fully characterized, compounds from the pterocarpan class are known for a variety of biological activities, including anti-inflammatory properties. The anti-inflammatory effects of many natural products are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The diagram below illustrates a hypothetical signaling pathway that could be modulated by pterocarpans.

By following the methodologies outlined in this guide, researchers can systematically characterize the solubility and stability of this compound, paving the way for its further investigation and potential development as a therapeutic agent.

References

Pterocarpadiol C: A Potential Chemotaxonomic Marker for Botanical Drug Raw Material Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan, as a chemotaxonomic marker for the identification and authentication of plant-based raw materials. As the demand for natural products in drug discovery and development continues to rise, robust and reliable methods for quality control and species verification are paramount. Chemotaxonomy, the classification of plants based on their chemical constituents, offers a powerful tool to meet this need. This document provides a comprehensive overview of the natural sources, isolation protocols, and analytical methods for this compound, alongside a discussion of its significance in the chemotaxonomic classification of relevant plant genera.

Natural Occurrence and Distribution

This compound has been isolated from the twigs and leaves of Derris robusta (also known as Brachypterum robustum), a plant species belonging to the Fabaceae family.[1][2] The distribution of this compound appears to be limited, suggesting its potential as a specific chemical marker. While the genus Pterocarpus is rich in other pterocarpans and isoflavonoids, the presence of the rare 6a,11b-dihydroxypterocarpan scaffold of this compound and its analogues could be a distinguishing characteristic at the species or sectional level.[3][4][5] Further investigation into other species within the Derris and Pterocarpus genera is warranted to fully elucidate its distribution and chemotaxonomic utility.

Table 1: Natural Source and Extraction Yield of this compound

| Parameter | Description | Reference |

| Species | Derris robusta | |

| Family | Fabaceae | |

| Plant Part | Twigs and Leaves | |

| Initial Plant Material Mass | 12.0 kg (air-dried and powdered) | |

| Crude Extract Yield | Approximately 870 g | |

| Isolated this compound Yield | 0.01 - 0.1% (w/w) from starting plant material (generalized) |

Experimental Protocols

The isolation and identification of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Extraction

The initial step involves the extraction of the dried and powdered plant material to obtain a crude extract containing a mixture of phytochemicals.

Table 2: Extraction Parameters for this compound from Derris robusta

| Parameter | Value/Description | Reference |

| Plant Material | Air-dried and powdered twigs and leaves of D. robusta | |

| Extraction Solvent | 95% Ethanol (EtOH) | |

| Extraction Method | Maceration at room temperature | |

| Solvent Removal | Under reduced pressure |

Chromatographic Fractionation and Isolation

The crude extract is subjected to a series of chromatographic techniques to separate and purify this compound.

Table 3: Chromatographic Purification of this compound

| Step | Method | Stationary Phase | Mobile Phase/Eluent | Reference |

| Initial Fractionation | Column Chromatography | Silica gel | Gradient of chloroform-methanol | |

| Further Purification | Repeated Column Chromatography | Silica gel, Sephadex LH-20 | Not specified | |

| Final Purification | Preparative Thin-Layer Chromatography (prep-TLC) | Not specified | Not specified |

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

Table 4: Spectroscopic Methods for the Characterization of this compound

| Technique | Instrumentation | Purpose | Reference |

| Nuclear Magnetic Resonance (NMR) | Bruker spectrometer | ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) for determining the chemical structure. | |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Not specified | To determine the molecular formula. |

Visualizing the Workflow and Chemotaxonomic Logic

The following diagrams illustrate the experimental workflow for isolating this compound and the logical framework for its application as a chemotaxonomic marker.

References

The Untapped Potential of 6a,11b-Dihydroxypterocarpans: A Literature Review of Their Bioactivity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pterocarpans are a major class of isoflavonoids, primarily produced by plants of the Leguminosae family, where they often function as phytoalexins in defense against pathogens.[1][2] Their characteristic tetracyclic ring structure forms the basis for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A rare subclass of these compounds, the 6a,11b-dihydroxypterocarpans, remains largely unexplored. This technical guide provides a comprehensive literature review of the known bioactivities of this specific subclass and structurally related pterocarpans, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific bioactivity data for recently identified 6a,11b-dihydroxypterocarpans like pterocarpadiols A–D is currently limited in published literature, this review consolidates available information to highlight the therapeutic potential of this chemical scaffold and guide future research.[3]

Anticancer Activity

Several pterocarpans have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways integral to cancer cell proliferation and survival.

Quantitative Anticancer Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Crotafuran A | RAW 264.7 (Macrophage) | 23.0 ± 1.0 | |

| Crotafuran B | RAW 264.7 (Macrophage) | 19.0 ± 0.2 | |

| Crotafuran B | N9 (Microglial) | 9.4 ± 0.9 | |

| Pterocarpanquinone LQB-118 | Various Leukemia & Melanoma | µM range | |

| 2,3,9-trimethoxypterocarpan | Breast Cancer Cell Lines | Potent Activity | |

| Derrubone | - | 64.2 (α-glucosidase inhibition) |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6a,11b-dihydroxypterocarpans) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, the treatment medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

Formazan (B1609692) Crystal Formation: The plate is incubated for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to each well.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways in Anticancer Activity

Pterocarpans, such as medicarpin (B1676140), have been shown to modulate several signaling pathways implicated in cancer progression.

Caption: Signaling pathways modulated by medicarpin in cancer cells.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Pterocarpans have been investigated for their potential to mitigate inflammatory responses.

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for selected pterocarpans in various in-vitro anti-inflammatory assays.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Crotafuran A | NO Production Inhibition | RAW 264.7 | 23.0 ± 1.0 | |

| Crotafuran B | NO Production Inhibition | RAW 264.7 | 19.0 ± 0.2 | |

| Crotafuran B | NO Production Inhibition | N9 Microglial | 9.4 ± 0.9 | |

| Apigenin | NO Production Inhibition | RAW 264.7 | 10.7 ± 0.1 | |

| 2'-hydroxygenistein | β-glucuronidase/lysozyme release | Rat Neutrophils | 5.9 ± 1.4 / 9.7 ± 3.5 | |

| Daidzein | β-glucuronidase/lysozyme release | Rat Neutrophils | 26.3 ± 5.5 / 13.7 ± 2.6 |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The plate is incubated for 24 hours.

-

Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways in Anti-inflammatory Activity

Pterocarpans can exert their anti-inflammatory effects by modulating key signaling pathways such as the NRF2 pathway.

Caption: Medicarpin's activation of the NRF2 antioxidant pathway.

Antimicrobial Activity

As phytoalexins, pterocarpans possess inherent antimicrobial properties, which have been demonstrated against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pterocarpans against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Erybraedin A | Streptococcus mutans | 0.78 - 1.56 | |

| Erythrabyssin II | Streptococcus mutans | 0.78 - 1.56 | |

| Erystagallin A | Staphylococcus aureus | 0.78 - 1.56 | |

| Erycristagallin | S. aureus (MRSA & VRSA) | 0.39 - 1.56 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Compound Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: The bacterial suspension is added to each well containing the diluted compound. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

Experimental Workflow for Bioactivity Screening

The general workflow for screening and characterizing the bioactivity of novel compounds like 6a,11b-dihydroxypterocarpans is a multi-step process.

Caption: General experimental workflow for drug discovery.

Conclusion and Future Perspectives

The 6a,11b-dihydroxypterocarpan scaffold represents a promising but underexplored area of natural product research. While direct bioactivity data for compounds like pterocarpadiols A-D are yet to be established, the significant anticancer, anti-inflammatory, and antimicrobial activities of structurally related pterocarpans strongly suggest their potential as therapeutic leads. Future research should focus on the systematic evaluation of the bioactivity of known and novel 6a,11b-dihydroxypterocarpans. Elucidating their specific mechanisms of action and identifying their molecular targets will be crucial for advancing these compounds through the drug discovery pipeline. The synthesis of derivatives to establish structure-activity relationships will also be a vital step in optimizing their therapeutic potential. The information compiled in this guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pterocarpan scaffold: A natural lead molecule with diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-vitro Screening of Pterocarpadiol C's Therapeutic Potential: A Technical Guide

Disclaimer: Scientific literature reveals a significant absence of studies directly investigating the biological activity of Pterocarpadiol C.[1] This document, therefore, serves as a speculative framework to guide future research by consolidating information on its chemical class (pterocarpans) and the plant from which it was isolated (Derris robusta). The experimental protocols and potential signaling pathways are presented as a roadmap for the preliminary in-vitro screening of this novel compound.

Introduction to this compound

This compound is a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta.[1] Its unique structure was identified through extensive spectroscopic analysis.[1] While direct pharmacological data is unavailable, the broader pterocarpan (B192222) class of compounds is recognized for a variety of biological activities, primarily anti-inflammatory properties.[1] Furthermore, crude extracts of Derris robusta have demonstrated cytotoxic, antioxidant, thrombolytic, and antimicrobial activities, suggesting a potential range of therapeutic effects for its isolated constituents like this compound.[1]

Potential Therapeutic Applications Based on Related Compounds

Given the lack of direct data on this compound, this section explores the known bioactivities of related pterocarpans and extracts from Derris robusta to hypothesize its therapeutic potential.

Anti-Inflammatory Potential

Pterocarpans are noted for their anti-inflammatory capabilities, often attributed to the modulation of inflammatory signaling pathways. While the specific pathways affected by this compound are unknown, a generalized representation of a relevant inflammatory signaling pathway is depicted below. For instance, glyceollins, a type of pterocarpan, have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators in macrophage cell lines.

Anticancer Potential

Several pterocarpans have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. For example, medicarpin (B1676140) has shown notable activity in lung and leukemia cancer models. The proposed mechanism for some pterocarpans involves the induction of apoptosis through the intrinsic mitochondrial pathway and modulation of cell survival pathways like PI3K/AKT. Methanolic extracts of Derris robusta leaves have also shown significant cytotoxic effects in brine shrimp lethality assays, indicating the presence of compounds with anticancer potential.

Antioxidant Potential

Extracts from Derris robusta have exhibited antioxidant properties in DPPH free radical scavenging assays. This suggests that this compound may also possess antioxidant activity, a common feature of phenolic compounds like pterocarpans.

Data from Related Pterocarpans and Derris robusta Extracts

The following tables summarize quantitative data from studies on compounds structurally related to this compound and extracts from its source plant. This information can serve as a benchmark for future in-vitro studies on this compound.

| Compound/Extract | Assay | Cell Line/Model | Result (IC50 or Activity) | Reference |

| Medicarpin | Cytotoxicity | Lung Cancer Cells | Data not specified | |

| Medicarpin | Apoptosis Induction | Leukemia Cancer Cells | Data not specified | |

| Glyceollins | Anti-inflammatory | Macrophage Cell Lines | Potent inhibition of inflammatory mediators | |

| Derris robusta Leaf Extract | Cytotoxicity | Brine Shrimp Lethality | Significant cytotoxic effects | |

| Derris robusta Leaf Extract | Antioxidant | DPPH Radical Scavenging | Antioxidant potential observed | |

| Derris robusta Leaf Extract | Thrombolytic Activity | In-vitro clot lysis | Thrombolytic properties exhibited | |

| Derris robusta Leaf Extract | Antimicrobial Activity | Not specified | Antimicrobial properties exhibited |

Proposed Experimental Protocols for In-vitro Screening

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the effect of a compound on cell proliferation and is a primary screening tool for anticancer activity.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Activity Assays

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

DPPH solution (0.1 mM in ethanol)

-

Ascorbic acid (positive control)

-

96-well plate

-

Spectrophotometer

Protocol:

-

Prepare various concentrations of this compound in ethanol.

-

Add 100 µL of each concentration to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

Objective: To assess the ability of this compound to scavenge the ABTS radical cation.

Materials:

-

This compound

-

ABTS solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

Ethanol

-

Trolox (positive control)

-

96-well plate

-

Spectrophotometer

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of this compound at various concentrations to 1 mL of the diluted ABTS solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plate

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate hypothetical signaling pathways and a generalized experimental workflow for screening this compound.

Caption: Generalized workflow for evaluating the therapeutic potential of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Caption: Proposed anticancer signaling pathway for this compound.

Conclusion

While there is a clear absence of direct pharmacological data for this compound, the known activities of its chemical class and its source plant provide a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and hypothetical pathways outlined in this guide offer a comprehensive framework for the initial in-vitro screening of this compound in the fields of oncology, inflammation, and antioxidant research. Such studies are crucial to unlocking the potential of this rare natural product.

References

Pterocarpadiol C: A Comprehensive Technical Guide on its Physical, Chemical, and Putative Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a subclass of isoflavonoids, that has been isolated from the twigs and leaves of Derris robusta.[1][2] Its unique structure, featuring hydroxyl groups at the 6a and 11b positions, distinguishes it within the pterocarpan (B192222) class.[2] This technical guide provides a detailed overview of the known physical and chemical properties of this compound. Due to a notable absence of direct pharmacological studies on this compound, its potential biological activities are discussed in the context of its chemical class and the bioactivities of other compounds isolated from Derris robusta.[1] This guide also includes generalized experimental protocols that can be adapted for future investigation into the therapeutic potential of this compound.

Physical and Chemical Properties

The physical and chemical characteristics of this compound have been determined through extensive spectroscopic analysis.[1] While some specific physical properties like melting and boiling points are not yet documented, a significant amount of data regarding its molecular structure and solubility has been established.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₇ | HRESIMS |

| Molecular Weight | 318.28 g/mol | --- |

| Appearance | Powder | |

| Solubility | Poor aqueous solubility. Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | |

| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C). |

Spectroscopic Data

The structural elucidation of this compound was accomplished using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₁₆H₁₄O₇.

-

Ionization Mode: ESI (positive)

-

m/z: 341.0620 [M+Na]⁺

-

Calculated m/z: 341.0632 for C₁₆H₁₄O₇Na

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR data were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Putative Biological Activities and Signaling Pathways

To date, there is a significant lack of published research on the specific biological activities of this compound. However, the broader class of pterocarpans is recognized for various pharmacological effects, primarily anti-inflammatory properties. Furthermore, other compounds isolated from Derris robusta have demonstrated a range of biological activities, suggesting potential avenues of investigation for this compound.

-

Potential Anti-Inflammatory Activity : Pterocarpans are known to possess anti-inflammatory potential, often attributed to the modulation of inflammatory signaling pathways.

-

Other Potential Activities based on Derris robusta Extracts :

-

Cytotoxic Activity : Methanolic extracts of Derris robusta leaves have shown significant cytotoxic effects.

-

Antioxidant Activity : These extracts have also demonstrated antioxidant potential.

-

Thrombolytic and Antimicrobial Activities : The leaf extracts exhibited thrombolytic and antimicrobial properties.

-

α-Glucosidase Inhibitory Activity : Several isoflavones from the twigs of Derris robusta have shown α-glucosidase inhibitory activity.

-

Antiviral Potential (In Silico) : Flavonoid compounds from the plant have been identified as potential coronavirus inhibitors through computational studies.

-

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a generalized inflammatory signaling pathway that could potentially be modulated by pterocarpans like this compound.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following sections describe generalized methodologies commonly used for the investigation of natural products. These can serve as a foundation for future studies on this compound.

Isolation and Structural Elucidation Workflow

The isolation of this compound from Derris robusta and the subsequent determination of its structure follow a standard workflow for natural product chemistry.

Methodology:

-

Extraction : The plant material is extracted with a suitable solvent such as ethanol.

-

Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography : The targeted fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel with a gradient elution system (e.g., chloroform-methanol).

-

Further Purification : Additional purification steps using techniques like Sephadex LH-20 column chromatography and preparative thin-layer chromatography are employed to isolate the pure compound.

-

Structural Elucidation : The structure of the isolated compound is determined using spectroscopic methods, including 1D and 2D NMR (COSY, HSQC, HMBC, ROESY) and HRESIMS.

Protocol for Enhancing Bioavailability: Inclusion Complexation

Due to its poor aqueous solubility, enhancing the bioavailability of this compound is crucial for in vivo studies. One common method is the formation of an inclusion complex with cyclodextrins.

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).

Materials:

-

This compound

-

Cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin)

-

Purified water

-

Stirrer

-

Lyophilizer (Freeze-dryer)

Procedure:

-

Prepare an aqueous solution of the chosen cyclodextrin.

-

Add this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1).

-

Stir the mixture at a controlled temperature for 24-48 hours to facilitate complex formation.

-

Lyophilize (freeze-dry) the resulting solution to obtain a solid powder of the inclusion complex.

-

Characterize the complex using techniques such as DSC, FTIR, or NMR to confirm its formation.

-

Determine the solubility and dissolution rate of the complex and compare it to the pure compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product with well-defined chemical properties. However, there is a clear gap in the scientific literature regarding its biological activities and therapeutic potential. Based on the known anti-inflammatory properties of pterocarpans and the diverse bioactivities of other compounds from Derris robusta, this compound represents a promising candidate for future pharmacological screening. Future research should focus on comprehensive bioactivity screening against various cancer cell lines, inflammatory markers, and microbial strains to unlock the potential of this rare natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pterocarpadiol C from Pterocarpus Heartwood

Introduction

Pterocarpadiol C is a pterocarpan, a class of isoflavonoids recognized for a range of biological activities, including potential anti-inflammatory and antifungal properties. The heartwood of various Pterocarpus species, such as Pterocarpus marsupium and Pterocarpus santalinus, is a rich source of polyphenolic compounds.[1][2][3][4][5] These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from Pterocarpus heartwood, designed for researchers, scientists, and professionals in drug development. The methodology is based on established procedures for the extraction of pterocarpans and other phenolic compounds from plant materials.

Data Presentation

The following table summarizes the anticipated yields and purity at different stages of the extraction and purification process. These values are illustrative and can vary based on the specific species of Pterocarpus, the age and condition of the heartwood, and the precise experimental conditions employed.

| Parameter | Value | Notes |

| Starting Material | Dried and powdered Pterocarpus heartwood | 1 kg |

| Crude Extract Yield | 5 - 15% (w/w) | Following initial solvent extraction. |

| Fractionated Extract Yield (Ethyl Acetate) | 1 - 5% (w/w) | After liquid-liquid partitioning. |

| Isolated this compound Yield | 0.01 - 0.05% (w/w) | From the starting plant material, post-chromatography. |

| Purity of Final Compound | >95% | As determined by HPLC and NMR analysis. |

Experimental Protocols

1. Plant Material Preparation

-

Collection and Authentication: Collect heartwood from a mature Pterocarpus tree. It is crucial to have the botanical identity of the plant material confirmed by a qualified taxonomist.

-

Drying: Air-dry the heartwood chips in a well-ventilated area, shielded from direct sunlight, until they are completely dry and brittle. Alternatively, a plant dryer can be used at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried heartwood into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. This increases the surface area, facilitating more efficient solvent extraction.

2. Extraction

-

Solvent Selection: Ethanol (B145695) (95%) or methanol (B129727) are effective solvents for extracting phenolic compounds like pterocarpans from plant materials.

-

Soxhlet Extraction: For a thorough extraction, place the powdered heartwood (1 kg) into a large-capacity Soxhlet apparatus. Extract the material with 95% ethanol for 24-48 hours. This method ensures continuous extraction with fresh solvent, maximizing the yield.

-

Filtration and Concentration: After extraction, filter the ethanolic extract through Whatman No. 1 filter paper to remove any solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Fractionation (Liquid-Liquid Partitioning)

-

Procedure:

-

Suspend the crude extract in a 9:1 mixture of water and methanol (v/v).

-

Perform successive extractions with an equal volume of n-hexane to eliminate nonpolar constituents such as fats and waxes. The n-hexane fraction should be discarded.

-

Subsequently, extract the aqueous methanol phase with an equal volume of ethyl acetate (B1210297). Pterocarpans are typically enriched in the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator to yield the fractionated extract.

-

4. Chromatographic Purification

-

Column Chromatography (Silica Gel):

-

Subject the dried ethyl acetate fraction to column chromatography using silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of a suitable volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and a UV detector.

-

Pool the fractions that contain the compound of interest based on the TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, subject the pooled fractions to column chromatography using Sephadex LH-20.

-

Elute the column with methanol. This step is effective in separating compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For the final purification step to achieve high purity, use preparative HPLC.

-

A C18 column is typically employed with a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector at a wavelength determined from the UV spectrum of this compound.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

5. Structure Elucidation

The identity and structure of the isolated this compound can be confirmed through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of this compound.

References

- 1. scispace.com [scispace.com]

- 2. floraandfona.org.in [floraandfona.org.in]

- 3. interesjournals.org [interesjournals.org]

- 4. Pterocarpus marsupium Roxb. - Nature [asia-medicinalplants.info]

- 5. Isolation and characterisation of Pterocarpus santalinus heartwood extract | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: A Strategic Approach to the Total Synthesis of Pterocarpadiol C and its Analogs